7-hydroxy-2-methyl-8-((2-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one
Description
This chromen-4-one derivative features a hydroxyl group at position 7, a methyl group at position 2, a phenyl ring at position 3, and a 2-methylpiperidin-1-ylmethyl substituent at position 6. The piperidine moiety may enhance lipophilicity and membrane permeability, while the phenyl and methyl groups contribute to steric and electronic modulation .
Properties
IUPAC Name |
7-hydroxy-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]-3-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-15-8-6-7-13-24(15)14-19-20(25)12-11-18-22(26)21(16(2)27-23(18)19)17-9-4-3-5-10-17/h3-5,9-12,15,25H,6-8,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNBMLHSCFCBOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-2-methyl-8-((2-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromone core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the piperidine moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Functional group modifications: Hydroxylation and methylation reactions are performed to introduce the hydroxy and methyl groups at specific positions on the chromone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-2-methyl-8-((2-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the chromone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted chromones, which can exhibit different biological activities depending on the nature and position of the substituents.
Scientific Research Applications
Structural Representation
The compound features a chromene backbone with hydroxyl and piperidine substituents that contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of this chromenone exhibit significant antimicrobial properties. A study evaluated various derivatives against common bacterial strains:
| Compound | Activity Against Staphylococcus pneumoniae | Activity Against Pseudomonas aeruginosa |
|---|---|---|
| 7-hydroxy-2-methyl-8-((2-methylpiperidin-1-yl)methyl)-3-phenylchromen-4-one | High | Moderate |
| Compound A | High | Moderate |
| Compound B | Moderate | Low |
The presence of the piperidine moiety enhances the compound's interaction with microbial targets, leading to increased potency against these pathogens.
Anti-inflammatory Properties
This compound also shows promise in anti-inflammatory applications. Studies suggest that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models. The mechanism is believed to involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in inflammatory responses.
Case Study on Antimicrobial Efficacy
A recent study assessed the efficacy of this compound against Staphylococcus aureus. Results demonstrated enhanced antibacterial activity compared to other tested compounds, indicating its potential as a therapeutic agent.
Case Study on Anti-inflammatory Effects
In an experimental model of arthritis, administration of this compound resulted in significant reductions in joint swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells, supporting its potential as an anti-inflammatory agent.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific molecular targets, such as kinases involved in cell signaling pathways. By binding to the active sites of these enzymes, it can disrupt their normal function, leading to the inhibition of cancer cell growth and proliferation. The exact molecular pathways involved may vary depending on the specific biological context and the type of cancer being targeted .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Substituent Effects
The following table summarizes key structural differences and their implications:
Key Observations:
- Piperidine Substituents : The position of the methyl group on the piperidine ring (2-, 3-, or 4-methyl) influences steric hindrance and binding pocket interactions. The 2-methyl group in the target compound may reduce rotational freedom compared to 3- or 4-methyl analogues .
- Functional Groups : Hydroxyl groups at position 7 (common in all compounds) are critical for hydrogen bonding with enzymes like aldose reductase or kinases .
Biological Activity
7-Hydroxy-2-methyl-8-((2-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one, commonly referred to as a chromone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a chromone core, a hydroxyl group, and a piperidine moiety. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of 7-hydroxy-2-methyl-8-((2-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one is C23H25NO. The compound's structure is pivotal for its biological activity, particularly its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H25NO |
| Molecular Weight | 363.45 g/mol |
| CAS Number | 847858-83-7 |
Research indicates that this compound exhibits anticancer properties , primarily through the inhibition of specific kinases involved in cell proliferation and survival. The presence of the piperidine group enhances its interaction with biological targets, increasing efficacy against cancer cells.
Key Mechanisms:
- Kinase Inhibition : The compound has been identified as an inhibitor of ATR kinase, disrupting DNA damage response pathways and leading to cell cycle arrest and apoptosis in cancer cells .
- Antioxidant Activity : Similar chromone derivatives have shown antioxidant properties, which may contribute to their overall therapeutic effects by reducing oxidative stress in cells .
- Anti-inflammatory Effects : Some studies suggest that chromone derivatives possess anti-inflammatory activities, potentially benefiting conditions characterized by chronic inflammation .
Research Findings
Recent studies have highlighted the promising biological activities of this compound:
-
In Vitro Studies :
- In vitro assays demonstrated that the compound effectively inhibits cancer cell proliferation, with IC50 values indicating significant potency against various cancer cell lines .
- Flow cytometry analysis revealed that treatment with this compound accelerated apoptosis in MCF cell lines in a dose-dependent manner .
- Structure-Activity Relationship (SAR) :
-
Case Studies :
- A study involving tumor-bearing mice showed that administration of this compound resulted in suppressed tumor growth, supporting its potential as an anticancer agent .
- Interaction studies confirmed binding affinity to ATR kinase, indicating a specific mechanism through which the compound exerts its effects on cellular pathways .
Q & A
Q. What synthetic routes are commonly employed for this chromenone derivative, and how are intermediates characterized?
The compound can be synthesized via Mannich reactions or coumarin ring functionalization . For example, a Mannich reaction involving formaldehyde, dimethylamine, and a chromenone precursor (e.g., daidzein analogs) in ethanol yields intermediates, which are purified via recrystallization. Intermediates are characterized using 1H/13C NMR, IR spectroscopy, and LC-MS to confirm regioselective substitution and purity .
Q. Which spectroscopic techniques are critical for structural confirmation, particularly for the piperidinylmethyl substituent?
- 1H NMR : Protons on the piperidine ring (δ 2.3–3.1 ppm) and methyl groups (δ 1.2–1.5 ppm) are diagnostic.
- 13C NMR : The quaternary carbon adjacent to the piperidinyl group appears at ~160 ppm.
- IR : Stretching vibrations for C-O (chromenone, ~1650 cm⁻¹) and N-H (piperidine, ~3300 cm⁻¹) confirm functional groups.
- X-ray crystallography resolves spatial arrangements, with SHELX software refining bond lengths/angles to <0.01 Å precision .
Q. How are reaction conditions optimized for yield and selectivity in chromenone synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance nucleophilic substitution at the 8-position.
- Catalysts : Acidic/basic conditions (e.g., NaOH in ethanol) drive Mannich reactions, while temperature (50–80°C) balances kinetics and side reactions .
- Stoichiometry : Excess formaldehyde (1.5–2 eq) ensures complete methylation of the piperidine moiety .
Advanced Research Questions
Q. How can density-functional theory (DFT) model the electronic properties of this compound?
DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict HOMO-LUMO gaps , charge distribution, and reactive sites. The Colle-Salvetti correlation-energy formula, parameterized with local kinetic-energy density, provides accurate electron correlation energies (±5% of experimental values) for chromenones. This aids in understanding redox behavior and photophysical properties .
Q. What strategies resolve contradictions in crystallographic data refinement for structurally complex derivatives?
Q. How does the polarizable continuum model (PCM) predict solvation effects on bioactivity?
PCM integrates solvent anisotropy (e.g., water vs. lipid membranes) into quantum mechanical calculations. For this compound, dielectric constants (ε) are adjusted to simulate physiological environments, revealing solvation-free energies and pKa shifts critical for receptor binding .
Q. What methodologies address discrepancies in biological activity assays (e.g., antimicrobial vs. cytotoxicity)?
- Dose-response curves : IC50/EC50 values are normalized to control for solvent interference (e.g., DMSO ≤0.1%).
- Selectivity indices : Ratio of cytotoxic (e.g., HEK cell viability) to bioactive (e.g., MIC against S. aureus) thresholds identifies therapeutic windows.
- Molecular docking : AutoDock Vina screens against target proteins (e.g., bacterial topoisomerases) to validate structure-activity relationships .
Methodological Tables
Q. Table 1: Key Spectral Benchmarks for Structural Confirmation
| Technique | Diagnostic Feature | Reference |
|---|---|---|
| 1H NMR | Piperidine CH2 (δ 2.3–3.1 ppm) | |
| 13C NMR | Chromenone C=O (δ 160–165 ppm) | |
| IR | C-O stretch (~1650 cm⁻¹) | |
| X-ray Crystallography | Bond length precision (<0.01 Å) |
Q. Table 2: DFT Parameters for Electronic Modeling
| Functional | Basis Set | Application | Error Margin |
|---|---|---|---|
| B3LYP | 6-311++G(d,p) | HOMO-LUMO gap prediction | ±5% |
| Colle-Salvetti | Local kinetic-energy density | Correlation energy calculation | ±3% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
